2-Bromo-1-methylpyridin-1-ium iodide
Overview
Description
2-Bromo-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C₆H₇BrIN. It is a pyridinium salt where the pyridine ring is substituted with a bromine atom at the second position and a methyl group at the nitrogen atom. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-methylpyridin-1-ium iodide can be synthesized through the reaction of 2-bromopyridine with methyl iodide. The reaction typically involves the following steps:
Starting Materials: 2-bromopyridine and methyl iodide.
Reaction Conditions: The reaction is carried out in a suitable solvent such as acetone or ethanol, under reflux conditions.
Procedure: 2-bromopyridine is dissolved in the solvent, and methyl iodide is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: Employing industrial-scale purification techniques such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of the bromine atom with an amine can yield 2-amino-1-methylpyridin-1-ium iodide.
Oxidation: Oxidation can lead to the formation of 2-bromo-1-methylpyridin-1-ium oxide.
Reduction: Reduction can result in the formation of 2-bromo-1-methylpyridin-1-ium hydride.
Scientific Research Applications
2-Bromo-1-methylpyridin-1-ium iodide has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methylpyridin-1-ium iodide involves its interaction with molecular targets through its bromine and methyl groups. The bromine atom can participate in electrophilic substitution reactions, while the methyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridin-1-ium iodide: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-1-methylpyridin-1-ium iodide: Contains an iodine atom instead of bromine.
1-Methyl-2-bromopyridinium chloride: Similar structure but with a chloride counterion instead of iodide.
Uniqueness
2-Bromo-1-methylpyridin-1-ium iodide is unique due to its specific combination of bromine and iodide, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2-bromo-1-methylpyridin-1-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAZKUDTZUIOQK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1Br.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481644 | |
Record name | Pyridinium, 2-bromo-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52693-56-8 | |
Record name | Pyridinium, 2-bromo-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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